5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[[(2S)-2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]amino]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes a thiophene ring, an oxazole ring, and a tert-butylphenyl group
Preparation Methods
The synthesis of 5-[[(2S)-2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]amino]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile involves multiple stepsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
5-[[(2S)-2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]amino]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its complex structure.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets and exert its effects .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[[(2S)-2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]amino]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Known for its antioxidant properties.
4-tert-Butylphenylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H26N4OS |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-[[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]amino]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H26N4OS/c1-22(2,3)16-10-8-15(9-11-16)18(26(4)5)14-24-20-17(13-23)25-21(27-20)19-7-6-12-28-19/h6-12,18,24H,14H2,1-5H3 |
InChI Key |
VEMFCJKFYQKBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC2=C(N=C(O2)C3=CC=CS3)C#N)N(C)C |
Origin of Product |
United States |
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